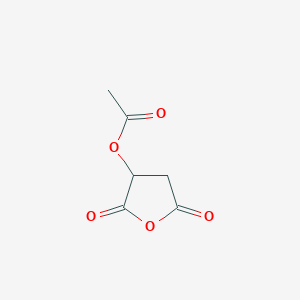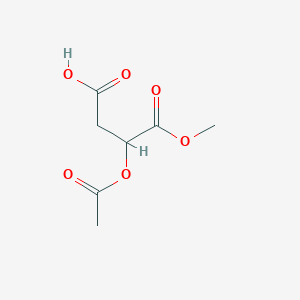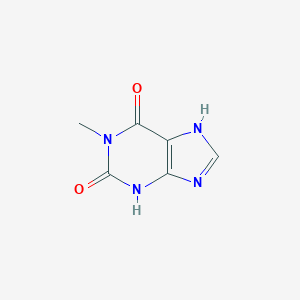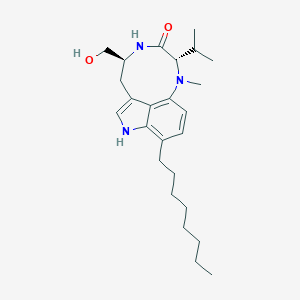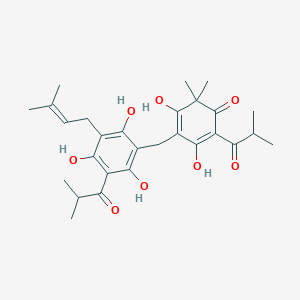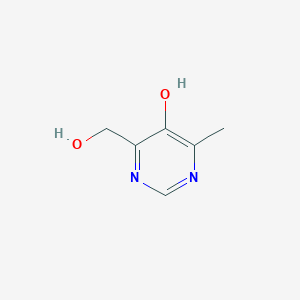
4-(Hydroxymethyl)-6-methylpyrimidin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)-6-methylpyrimidin-5-ol, also known as 4-hydroxymethyl-6-methyluracil or HMMU, is a pyrimidine derivative that has been extensively studied for its potential applications in various scientific fields. This compound has been found to possess several unique properties that make it an attractive candidate for use in various research studies.
Mecanismo De Acción
The mechanism of action of HMMU is not fully understood, but it is believed to involve the formation of covalent adducts with the active site of enzymes, thereby inhibiting their activity. HMMU has been shown to inhibit the activity of several enzymes, including DNA polymerases, RNA polymerases, and various kinases.
Biochemical and Physiological Effects:
HMMU has been found to possess several biochemical and physiological effects, including the inhibition of DNA and RNA synthesis, the inhibition of cell proliferation, and the induction of apoptosis. HMMU has also been shown to possess antiviral and antitumor activity, making it an attractive candidate for use in the development of new therapeutics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HMMU possesses several advantages for use in lab experiments, including its relatively simple synthesis, its ability to inhibit the activity of several enzymes, and its potential applications in various scientific fields. However, HMMU also possesses several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research involving HMMU, including the development of new therapeutics for the treatment of viral and cancerous diseases, the study of its mechanism of action, and the development of new methods for its synthesis. Further research is also needed to fully understand the potential applications of HMMU in various scientific fields.
Métodos De Síntesis
The synthesis of HMMU can be achieved through several methods, including the reaction of uracil with formaldehyde and subsequent reduction of the resulting intermediate. Another method involves the reaction of 4,6-dichloro-5-hydroxypyrimidine with methanol and formaldehyde to yield HMMU. The synthesis of HMMU is relatively straightforward and can be achieved using readily available starting materials.
Aplicaciones Científicas De Investigación
HMMU has been extensively studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and molecular biology. This compound has been found to possess several unique properties that make it an attractive candidate for use in various research studies. For example, HMMU has been used as a probe to study the mechanism of action of several enzymes, including DNA polymerases and RNA polymerases.
Propiedades
Número CAS |
101708-13-8 |
|---|---|
Nombre del producto |
4-(Hydroxymethyl)-6-methylpyrimidin-5-ol |
Fórmula molecular |
C6H8N2O2 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
4-(hydroxymethyl)-6-methylpyrimidin-5-ol |
InChI |
InChI=1S/C6H8N2O2/c1-4-6(10)5(2-9)8-3-7-4/h3,9-10H,2H2,1H3 |
Clave InChI |
QWZSGPHOSOPGIK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC=N1)CO)O |
SMILES canónico |
CC1=C(C(=NC=N1)CO)O |
Sinónimos |
4-Pyrimidinemethanol, 5-hydroxy-6-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



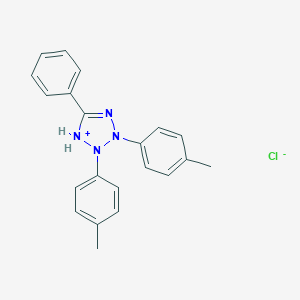
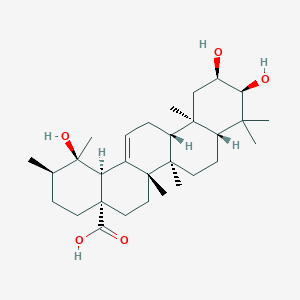
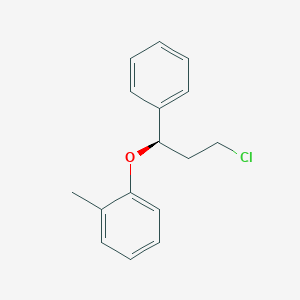
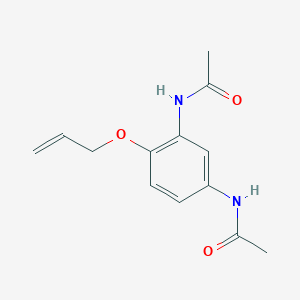
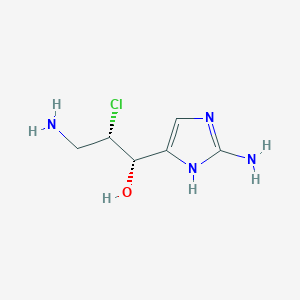
![1-[(1S)-3-Chloro-1-phenylpropoxy]-2-methylbenzene](/img/structure/B19207.png)
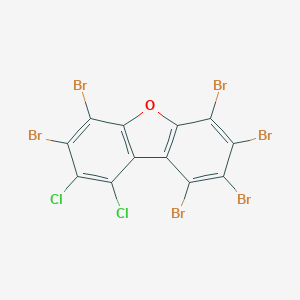
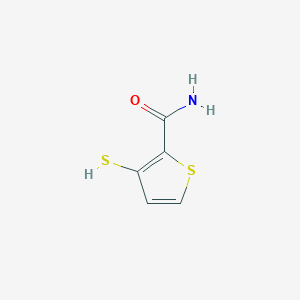
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide](/img/structure/B19225.png)
